![molecular formula C12H13ClO2 B3031664 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione CAS No. 61713-41-5](/img/structure/B3031664.png)
3-[(4-Chlorophenyl)methyl]pentane-2,4-dione
Descripción general
Descripción
The compound 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione is a β-diketone derivative, which is a class of compounds known for their ability to exist in different tautomeric forms, particularly the keto and enol forms. These tautomers are often stabilized by intramolecular hydrogen bonding, which can significantly influence the compound's physical and chemical properties. While the specific compound is not directly studied in the provided papers, insights can be drawn from similar β-diketone compounds that have been analyzed.
Synthesis Analysis
The synthesis of β-diketone derivatives typically involves the reaction of diketones with various substituents. For instance, azoderivatives of pentane-2,4-dione were synthesized by reacting pentane-2,4-dione with aryldiazonium salts . Although the exact synthesis method for 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione is not provided, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
β-Diketones are known to exhibit tautomerism, with the enol form often being stabilized by a strong intramolecular hydrogen bond. For example, the structure of 3-(3',4',5'-trimethylphenyl)pentane-2,4-dione was determined to be the enol tautomer with a symmetrical enol ring, indicative of a strong hydrogen bond . Similarly, 3-(4'-biphenyl)pentane-2,4-dione exists predominantly as the enol tautomer in solution and the solid state, with a very short and strong hydrogen bond . These findings suggest that 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione may also exhibit a stable enol form with significant hydrogen bonding.
Chemical Reactions Analysis
The reactivity of β-diketones can be influenced by the presence of substituents that affect the electron distribution within the molecule. For instance, the introduction of a chloro substituent in 3-chloro-pentane-2,4-dione was found to slightly increase the hydrogen bond strength compared to its parent compound, acetylacetone . This suggests that the chlorophenyl group in 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione could similarly affect its reactivity, potentially enhancing its ability to form hydrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of β-diketones are closely related to their molecular structure and the strength of their intramolecular hydrogen bonds. For example, the hydrogen bond energy in 3-(3',4',5'-trimethylphenyl)pentane-2,4-dione was estimated to be 110±10 kJ/mol , while for 3-chloro-pentane-2,4-dione, the hydrogen bond strength was calculated to be 68.7 kJ/mol . These strong hydrogen bonds can influence properties such as solubility, boiling point, and spectral characteristics. The presence of a chlorophenyl group in 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione could similarly impact its physical and chemical properties, potentially leading to unique solvatochromic behavior, as observed in other substituted β-diketones .
Aplicaciones Científicas De Investigación
Environmental Impact of Chlorophenols
Chlorophenols, compounds related to 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione, have been evaluated for their impact on the aquatic environment. These studies have shown that chlorophenols can exert moderate to considerable toxic effects on mammalian and aquatic life, especially upon long-term exposure. The persistence of chlorophenols in the environment can vary, being low in the presence of adapted microflora capable of biodegrading these compounds, but can increase depending on environmental conditions. Their bioaccumulation is generally expected to be low, but they are noted for their strong organoleptic effect (Krijgsheld & Gen, 1986).
Liquid Crystal Dimers and Twist-bend Nematic Phase
Methylene-linked liquid crystal dimers, which could be structurally related to 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione, have been studied for their transitional properties. These dimers exhibit unique mesophases, including a normal nematic phase and a lower temperature twist-bend nematic phase. Such properties could be critical in the development of new liquid crystal technologies and materials (Henderson & Imrie, 2011).
Incineration of Chlorophenols in Waste Management
Chlorophenols, including compounds structurally similar to 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione, have been studied in the context of Municipal Solid Waste Incineration (MSWI). These studies suggest that chlorophenols can act as major precursors to dioxins in chemical and thermal processes, such as MSWI. Understanding the formation pathways and concentrations of chlorophenols and their derivatives in incineration processes can help in developing better waste management practices and reducing environmental pollution (Peng et al., 2016).
Dermatological Applications of Diols
While not directly mentioning 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione, research on pentane-1,5-diol and its dermatological applications provides insight into how similar diol compounds could be used. Pentane-1,5-diol has been found safe and more effective than several other diols, with benefits including drug delivery-enhancing potency, pharmaceutical and cosmetic properties, and antimicrobial spectrum. Such studies could imply potential dermatological or pharmaceutical applications for structurally related diols (Jacobsson Sundberg & Faergemann, 2008).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSXQLOQSXXOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363395 | |
| Record name | 3-[(4-chlorophenyl)methyl]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]pentane-2,4-dione | |
CAS RN |
61713-41-5 | |
| Record name | 3-[(4-chlorophenyl)methyl]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate](/img/no-structure.png)

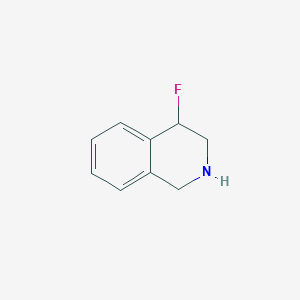
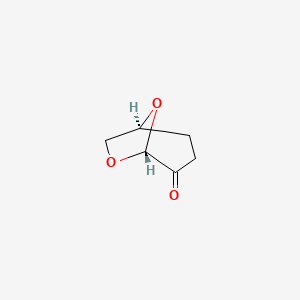
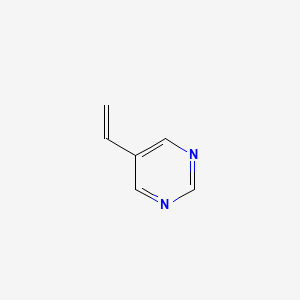
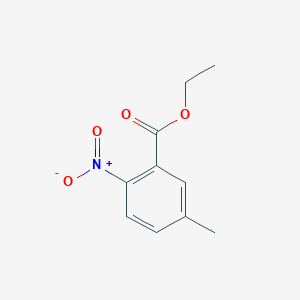
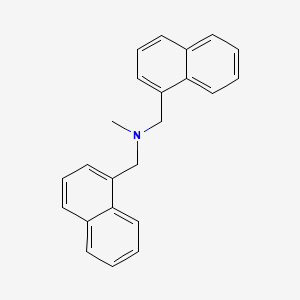

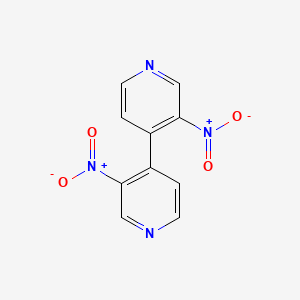
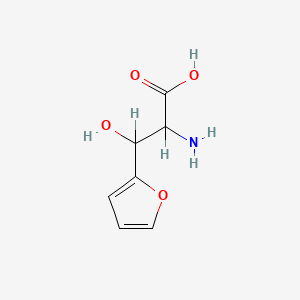



![Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate](/img/structure/B3031603.png)